molecular formula C12H24N2O B13347441 4-Isopropyl-2-(piperidin-4-yl)morpholine

4-Isopropyl-2-(piperidin-4-yl)morpholine

Cat. No.: B13347441
M. Wt: 212.33 g/mol
InChI Key: LMBHRXWIOLQLCK-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(piperidin-4-yl)morpholine is a heterocyclic organic compound that features both piperidine and morpholine rings in its structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications as an intermediate in the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Isopropyl-2-(piperidin-4-yl)morpholine typically involves the reaction of 4-piperidone with morpholine under hydrogenation conditions. The process can be catalyzed by platinum or palladium catalysts under a hydrogen atmosphere at pressures below 1 MPa . This method ensures high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and solvents is crucial to ensure the economic viability and environmental sustainability of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(piperidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with platinum or palladium catalysts

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

4-Isopropyl-2-(piperidin-4-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(piperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-(piperidin-4-yl)morpholine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-piperidin-4-yl-4-propan-2-ylmorpholine

InChI

InChI=1S/C12H24N2O/c1-10(2)14-7-8-15-12(9-14)11-3-5-13-6-4-11/h10-13H,3-9H2,1-2H3

InChI Key

LMBHRXWIOLQLCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC(C1)C2CCNCC2

Origin of Product

United States

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